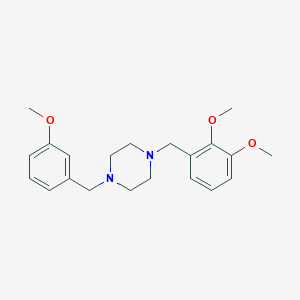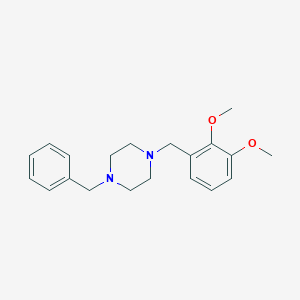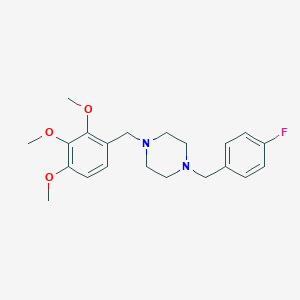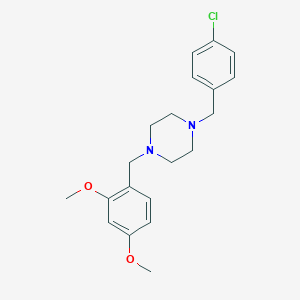![molecular formula C21H27BrN2O3 B442288 1-[(3-Bromophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B442288.png)
1-[(3-Bromophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-Bromophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of therapeutic agents. This compound features a piperazine ring substituted with a 3-bromobenzyl group and a 2,3,4-trimethoxybenzyl group, which contribute to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Bromophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzyl chloride and 2,3,4-trimethoxybenzyl chloride.
Nucleophilic Substitution: The piperazine ring undergoes nucleophilic substitution reactions with the 3-bromobenzyl chloride and 2,3,4-trimethoxybenzyl chloride. This reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reaction Conditions: The reaction mixture is typically heated to a temperature of around 80-100°C for several hours to ensure complete substitution.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(3-Bromophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The bromine atom in the 3-bromobenzyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-[(3-Bromophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its activity as a central nervous system (CNS) agent. It may have applications in the treatment of neurological disorders.
Biological Research: Researchers investigate its interactions with biological targets, such as receptors and enzymes, to understand its mechanism of action.
Chemical Biology: The compound is used as a tool to study cellular processes and pathways, particularly those involving piperazine derivatives.
Industrial Applications:
Mécanisme D'action
The mechanism of action of 1-[(3-Bromophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific context of its use, such as its therapeutic or research applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Chlorobenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine: Similar structure but with a chlorine atom instead of a bromine atom.
1-(3-Fluorobenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine: Similar structure but with a fluorine atom instead of a bromine atom.
1-(3-Methylbenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine: Similar structure but with a methyl group instead of a bromine atom.
Uniqueness
1-[(3-Bromophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine is unique due to the presence of the bromine atom in the 3-bromobenzyl group, which can influence its chemical reactivity and biological activity. The combination of the 3-bromobenzyl and 2,3,4-trimethoxybenzyl groups in the piperazine ring contributes to its distinct properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C21H27BrN2O3 |
|---|---|
Poids moléculaire |
435.4g/mol |
Nom IUPAC |
1-[(3-bromophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C21H27BrN2O3/c1-25-19-8-7-17(20(26-2)21(19)27-3)15-24-11-9-23(10-12-24)14-16-5-4-6-18(22)13-16/h4-8,13H,9-12,14-15H2,1-3H3 |
Clé InChI |
RPIRWRSLZXUHMA-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)CC3=CC(=CC=C3)Br)OC)OC |
SMILES canonique |
COC1=C(C(=C(C=C1)CN2CCN(CC2)CC3=CC(=CC=C3)Br)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]TETRAHYDRO-1-PYRAZINYL}METHYL)-6-METHOXYPHENYL METHYL ETHER](/img/structure/B442251.png)
![1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B442253.png)
![1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine](/img/structure/B442256.png)
![1-[(4-Bromophenyl)methyl]-4-[(3,5-dimethoxyphenyl)methyl]piperazine](/img/structure/B442258.png)
![1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-[(2,4-dimethoxyphenyl)methyl]piperazine](/img/structure/B442260.png)
![10-acetyl-3,3-dimethyl-11-(3-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B442261.png)

![1-[(2-bromophenyl)methyl]-4-[(2-methoxyphenyl)methyl]piperazine](/img/structure/B442264.png)


![10-hexanoyl-11-(2-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B442270.png)
![1-[(2,4-Dimethoxyphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine](/img/structure/B442273.png)

